3-(4-Fluorophenyl)-1h-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-11-7-5-10(6-8-11)13-9-16-14-4-2-1-3-12(13)14/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVIPMRWCFOHBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541130 | |
| Record name | 3-(4-Fluorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101125-32-0 | |
| Record name | 3-(4-Fluorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 101125-32-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of 3 4 Fluorophenyl 1h Indole
Established Synthetic Routes to 3-(4-Fluorophenyl)-1H-indole
The synthesis of this compound has been approached through several well-established chemical reactions. These methods often involve the construction of the indole (B1671886) ring system from acyclic precursors or the functionalization of a pre-existing indole core.
One of the most classic and widely utilized methods for indole synthesis is the Fischer indole synthesis . wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org In the context of this compound, this would involve the reaction of (4-fluorophenyl)hydrazine (B109058) with a suitable carbonyl compound. The reaction proceeds through the formation of an enamine intermediate, followed by a scirp.orgscirp.org-sigmatropic rearrangement and subsequent elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org Lewis acids such as zinc chloride (ZnCl₂) are often employed to catalyze the cyclization step. rsc.org
Another prominent strategy involves transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a versatile tool for synthesizing 3-arylindoles. uminho.ptresearchgate.netresearchgate.net This approach typically involves coupling a 3-haloindole derivative with 4-fluorophenylboronic acid in the presence of a palladium catalyst. researchgate.net Similarly, the Heck-Matsuda reaction offers a pathway to unsymmetrical β,β-diarylacrylates which can then be cyclized to form 3-arylindoles. nih.gov Palladium-catalyzed intramolecular Heck reactions have also been developed for the synthesis of 3-arylindoles. acs.orgacs.org
Exploration of Precursor Scope and Limitations
The success of these synthetic routes is intrinsically linked to the availability and reactivity of the precursor molecules. For the Fischer indole synthesis, the primary precursors are a substituted phenylhydrazine and a carbonyl compound. wikipedia.org The nature of the substituents on both precursors can significantly influence the reaction's outcome. For instance, the synthesis of a 3-(4-fluorophenyl)-1-isopropyl-1H-indole derivative utilizes 2-chloro-4'-fluoroacetophenone (B45902) and N-isopropylaniline as key starting materials to form an intermediate which is then cyclized. rsc.org
In the case of cross-coupling reactions, the precursors are typically a halo-substituted indole and an arylboronic acid or a related organometallic reagent. The synthesis of 3-arylindoles via Suzuki-Miyaura coupling has been demonstrated with 3-bromoindoles. researchgate.net The choice of protecting group on the indole nitrogen can also be crucial for the reaction's efficiency.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is paramount to maximizing the yield and selectivity of the desired product. Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time.
In a reported synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole, the initial condensation is carried out in dimethylformamide (DMF) at 100°C for 10-11 hours. The subsequent cyclization is performed under reflux conditions in ethanol (B145695) with zinc chloride as the catalyst, yielding the product in 80% yield. Another study details a procedure where the cyclization of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (B1601305) is achieved using ZnCl₂ in boiling ethyl alcohol with a reflux time of 3-5 hours, also resulting in an 80% yield. rsc.org
For Suzuki-Miyaura couplings, the choice of palladium catalyst and ligands is critical. For instance, PdCl₂(dppf) has been shown to improve coupling efficiency over Pd(PPh₃)₄ in some cases. The solvent system, such as a mixture of DMF and water, can enhance the solubility of intermediates and minimize side reactions. Temperature control is also important; a gradual increase in temperature can sometimes improve outcomes.
Table 1: Synthesis of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole
| Step | Reagents | Conditions | Yield | Melting Point (°C) |
| 1 | 2-Chloro-4'-fluoroacetophenone, N-isopropylaniline, DMF | 100°C, 10–11 h | 78% | 78–80 |
| 2 | ZnCl₂, ethanol | Reflux, 3–5 h | 80% | 94–96 |
Novel Approaches in this compound Synthesis
The quest for more efficient, sustainable, and versatile synthetic methods has led to the development of novel approaches for constructing the this compound scaffold.
Catalyst Development and Ligand Effects in Indole Annulation Reactions
Recent advancements in catalysis have opened new avenues for indole synthesis. Palladium-catalyzed reactions, in particular, have seen significant evolution. The development of new phosphine (B1218219) ligands has enabled the tuning of catalyst activity and selectivity, allowing for the chemoselective synthesis of 3-arylindoles through processes like intramolecular Heck reactions and aminopalladation. acs.org These reactions can involve complex mechanistic pathways, including 1,4-palladium migration and C(sp²)–H activation. acs.org
Copper-catalyzed reactions have also emerged as a powerful tool. For example, a Cu(I)-catalyzed intramolecular Ullmann coupling of 2-bromoarylaminoalkanes has been used to synthesize 3-arylindole derivatives. rsc.org Furthermore, gold-catalyzed annulation methods have been developed to produce substituted 3-arylindoles from the reaction of nitrosoarenes with aryl-substituted acetylenes under reductive conditions. researchgate.net
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. In the context of this compound synthesis, this translates to the development of more environmentally benign procedures.
The use of less hazardous solvents and reagents is another key aspect of green chemistry. Research into catalyst recycling and the use of water as a solvent in indole synthesis are active areas of investigation. organic-chemistry.org
Mechanistic Elucidation of this compound Formation
Understanding the reaction mechanisms underlying the formation of this compound is crucial for optimizing existing methods and designing new, more efficient synthetic routes.
The mechanism of the Fischer indole synthesis is well-studied and involves a series of key steps: the formation of a phenylhydrazone, its tautomerization to an enamine, a scirp.orgscirp.org-sigmatropic rearrangement (the key bond-forming step), and finally, the loss of ammonia to form the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen of the phenylhydrazine is incorporated into the final indole product. wikipedia.org
For transition-metal-catalyzed reactions, the mechanisms can be more complex. In palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent (in the case of Suzuki coupling), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
More intricate palladium-catalyzed tandem reactions leading to 3-arylindoles can involve a sequence of events such as a 1,4-Pd migration, C(sp²)–H activation, and aminopalladation. acs.org The specific pathway and the resulting product can often be controlled by the choice of phosphine ligands and solvents. acs.org
Mechanistic investigations in photocatalysis are also becoming increasingly important, with techniques being developed to study electron transfer processes and radical chemistry involved in light-mediated transformations. nih.gov
Investigation of Transition States and Reaction Intermediates
The formation of the this compound core, particularly through classical methods such as the Fischer indole synthesis, proceeds through a series of well-defined reaction intermediates. wikipedia.org This reaction typically begins with the condensation of a substituted phenylhydrazine with a ketone or aldehyde. wikipedia.org
The initial step involves the reaction of a phenylhydrazine with a carbonyl compound to form a phenylhydrazone . This intermediate is key and subsequently isomerizes to an enamine or 'ene-hydrazine'. wikipedia.org Following protonation, a -sigmatropic rearrangement takes place, leading to the formation of a diimine . This diimine then undergoes cyclization to form an aminoacetal (or aminal), which, upon elimination of ammonia under acidic conditions, yields the final aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the phenylhydrazine is incorporated into the indole structure. wikipedia.org
In a specific synthetic pathway for a derivative, 3-(4-fluorophenyl)-1-isopropyl-1H-indole, an intermediate ketone, 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone , is formed and isolated before the final cyclization step. rsc.orgscirp.org This intermediate is then treated with a Lewis acid like zinc chloride to facilitate the ring-closing reaction to form the indole. rsc.org
The following table outlines the formation of this key intermediate:
| Step | Reactants | Reagents & Conditions | Product | Yield | Melting Point (°C) |
| 1 | 2-chloro-4'-fluoroacetophenone, N-isopropylaniline | DMF, 100°C, 10–11 hours | 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone | 78% | 78–80 |
Table 1: Synthesis of the intermediate 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone. rsc.org
While the direct experimental observation of transition states is challenging, their structures and energies are often investigated using computational methods. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to model the reaction pathway, optimize the geometry of intermediates, and calculate the energy barriers associated with the transition states. researchgate.netresearchgate.net For instance, studies on related isatin (B1672199) thiosemicarbazone molecules, which share structural similarities, have used DFT methods to optimize molecular structures and investigate reaction mechanisms, providing insight into the electronic and geometric properties of reactants and transition states. researchgate.netresearchgate.net
Kinetic Studies of the Formation of the Compound
Kinetic studies provide quantitative insights into reaction rates, allowing for the elucidation of reaction mechanisms and the optimization of reaction conditions. While specific kinetic studies on the formation of this compound are not extensively detailed in the available literature, the principles of chemical kinetics are broadly applied to the synthesis of its derivatives and related compounds.
For example, kinetic studies have been performed on the enzymatic asymmetric hydrolysis of dimethyl 3-(4-fluorophenyl)glutarate, a structurally related compound. researchgate.net Such studies investigate the influence of substrate concentration, enzyme concentration, and temperature on the reaction rate, leading to the development of a kinetic model. researchgate.net Although this is a hydrolysis reaction rather than the indole synthesis, it demonstrates the application of kinetic analysis to reactions involving the 3-(4-fluorophenyl) moiety.
Computational modeling can also be validated by kinetic studies of derivatization reactions. The progress of synthetic reactions, such as the Fischer indole synthesis or subsequent formylation reactions, is often monitored over time using techniques like Thin Layer Chromatography (TLC), which provides a qualitative measure of reaction completion. rsc.org This monitoring is a fundamental aspect of practical kinetic analysis. For the synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole, the reaction progress is monitored to determine the optimal reaction time for both the initial condensation and the final cyclization steps. rsc.org
The following table summarizes the cyclization step where reaction time is a critical parameter:
| Step | Reactant | Reagents & Conditions | Product | Yield | Melting Point (°C) |
| 2 | 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone | ZnCl₂, ethanol, Reflux, 3–5 hours | 3-(4-fluorophenyl)-1-isopropyl-1H-indole | 80% | 94–96 |
Table 2: Cyclization to form a this compound derivative. rsc.org
Advanced Spectroscopic and Analytical Characterization Techniques for 3 4 Fluorophenyl 1h Indole Research
Application of High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. scispace.com This technique provides a significant advantage over standard mass spectrometry by differentiating between molecules with the same nominal mass but different elemental formulas.
In the analysis of 3-(4-Fluorophenyl)-1H-indole, HRMS is used to verify its molecular formula, C₁₄H₁₀FN. Researchers conducting electrospray ionization (ESI) HRMS analysis in negative-ion mode have reported an observed mass-to-charge ratio (m/z) of 210.0758 for the deprotonated molecule [M-H]⁻. mdpi.com This experimental value is in excellent agreement with the calculated theoretical m/z of 210.0725, confirming the compound's elemental composition and, by extension, its molecular weight. mdpi.com This close correlation between the theoretical and observed mass provides unambiguous evidence for the successful synthesis of the target compound.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₀FN | mdpi.com |
| Ionization Mode | ESI (-) | mdpi.com |
| Adduct | [M-H]⁻ | mdpi.com |
| Calculated m/z | 210.0725 | mdpi.com |
| Observed m/z | 210.0758 | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most crucial technique for the structural elucidation of organic molecules in solution. conicet.gov.ar Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the definitive assignment of the compound's regiochemistry.
For this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals that confirm the substitution pattern. mdpi.com The spectrum displays a broad singlet for the indole (B1671886) N-H proton, along with a series of multiplets in the aromatic region corresponding to the protons on the indole ring and the 4-fluorophenyl group. mdpi.com Similarly, the ¹³C NMR spectrum reveals the precise number and type of carbon atoms. The large coupling constant associated with the carbon atom bonded to fluorine (¹JCF) is a key diagnostic feature, confirming the presence and position of the fluorine substituent on the phenyl ring. mdpi.com The specific chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra are unique to the this compound structure, ruling out other possible isomers. mdpi.com
Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |
| 8.08 | bs | 1H, N-H | mdpi.com |
| 7.89–7.83 | m | 1H, Ar-H | mdpi.com |
| 7.60–7.56 | m | 2H, Ar-H | mdpi.com |
| 7.39–7.35 | m | 1H, Ar-H | mdpi.com |
| 7.27–7.17 | m | 3H, Ar-H | mdpi.com |
| 7.15–7.09 | m | 2H, Ar-H | mdpi.com |
Table 3: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment | Reference |
| 161.5 (d, J = 244.5 Hz) | C-F | mdpi.com |
| 136.5 | C | mdpi.com |
| 131.5 (d, J = 3.2 Hz) | C | mdpi.com |
| 128.9 | CH | mdpi.com |
| 128.8 | CH | mdpi.com |
| 125.7 | C | mdpi.com |
| 122.5 | CH | mdpi.com |
| 121.6 | C | mdpi.com |
| 120.4 | CH | mdpi.com |
| 119.5 | CH | mdpi.com |
| 117.4 | C | mdpi.com |
| 115.6 (d, J = 21.3 Hz) | 2C, CH | mdpi.com |
| 111.4 | CH | mdpi.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unparalleled, definitive information about the three-dimensional arrangement of atoms in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation.
While the specific crystal structure of the parent this compound is not detailed in the provided search results, extensive crystallographic studies have been performed on closely related derivatives, such as (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde. scirp.orgresearchgate.netscirp.org Analysis of this derivative, which contains the core this compound moiety, reveals important conformational features. For instance, the crystal structure of this derivative was solved in the orthorhombic system with the space group Pna2₁. scirp.orgresearchgate.netscirp.org A key finding was the dihedral angle between the mean plane of the indole ring system and the 4-fluorophenyl ring, which was observed to be 111.5 (3)°. scirp.orgresearchgate.netscirp.org In other related structures, this angle has been observed to range from approximately 46° to 69°. nih.govnih.gov This non-planar arrangement is a significant structural characteristic of this class of compounds in the solid state.
Table 4: Representative X-ray Crystallography Data for a this compound Derivative
| Parameter | Value | Reference |
| Compound | (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde | scirp.orgresearchgate.netscirp.org |
| Crystal System | Orthorhombic | scirp.orgresearchgate.net |
| Space Group | Pna2₁ | scirp.orgresearchgate.net |
| Dihedral Angle (Indole/Fluorophenyl) | 111.5 (3)° | scirp.orgresearchgate.net |
Chromatographic Techniques for Purity Assessment and Isolation Methodologies
Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. iipseries.org Techniques such as thin-layer chromatography (TLC), flash column chromatography, and high-performance liquid chromatography (HPLC) are routinely used. iipseries.orgbg.ac.rs
For the isolation and purification of this compound, flash column chromatography over silica (B1680970) gel has been shown to be an effective method. mdpi.com In a documented synthesis, the crude product was purified using a hexanes/ethyl acetate (B1210297) solvent system as the mobile phase, successfully yielding the pure compound as a light yellow solid. mdpi.com The purity of the final product is typically assessed by a combination of methods. TLC is often used for rapid, qualitative monitoring of reaction progress and fraction analysis during chromatography. iipseries.org For a more rigorous quantitative assessment of purity, HPLC is the method of choice, capable of separating the main compound from even trace amounts of impurities. conicet.gov.ar The combination of these chromatographic methods ensures that the this compound used in further research is of a high degree of purity.
Biological Activity and Pharmacological Profiling of 3 4 Fluorophenyl 1h Indole
Evaluation of Antimicrobial Efficacy of 3-(4-Fluorophenyl)-1H-indole Derivatives
In addition to their activity at sigma receptors, derivatives of the this compound scaffold have been investigated for their potential as antimicrobial agents. The indole (B1671886) ring itself is a core component of many natural and synthetic compounds with antibacterial properties.
Derivatives incorporating the this compound structure have demonstrated notable efficacy against a range of Gram-positive bacteria, including drug-resistant strains that pose significant clinical challenges. A series of 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indoles, where the diaryl component included 4-fluorophenyl groups, showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The compound 3-(4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl)-5-bromo-1H-indole was particularly effective, inhibiting all tested Gram-positive strains, which also included vancomycin-resistant Enterococcus faecalis and Enterococcus faecium. nih.govresearchgate.net
Similarly, studies on 3-alkylidene-2-indolone derivatives, such as (Z)-3-((4-fluorophenyl)(hydroxy)methylene)-1-methylindolin-2-one, have reported significant antibacterial activity against Staphylococcus aureus, with some derivatives achieving a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL, comparable to the antibiotic gatifloxacin. mdpi.com Indole derivatives linked to triazole or thiadiazole moieties also show strong activity against MRSA, in some cases exceeding that of the antibiotic ciprofloxacin. turkjps.org
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Derivatives against Gram-Positive Bacteria
| Compound/Derivative Class | Bacterial Strain(s) | MIC (μg/mL) | Reference |
|---|---|---|---|
| 3-(4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl)-5-bromo-1H-indole | MRSA, VRE | 1 | researchgate.net |
| Indole-thiadiazole derivative (2c) | MRSA | 3.125 | turkjps.org |
| 3-Alkylidene-2-indolone derivative (10g) | S. aureus, MRSA | 0.5 | mdpi.com |
In contrast to their potent effects on Gram-positive organisms, the antimicrobial activity of this compound derivatives against Gram-negative bacteria is generally limited. The outer membrane of Gram-negative bacteria provides a formidable barrier that often prevents compounds from reaching their intracellular targets.
The same 3-(4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl)-1H-indole derivatives that were highly active against MRSA and VRE were found to have no activity against the Gram-negative bacteria tested. nih.govresearchgate.net Likewise, studies on various tetrasubstituted pyrroles, including those with 4-fluorophenyl groups, reported inhibitory effects on Gram-positive but not Gram-negative bacteria like Escherichia coli. acgpubs.org While some indole derivatives show weak to moderate activity, they are typically much less effective against Gram-negative strains compared to Gram-positive ones. mdpi.com
Research into the antibacterial mechanisms of indole derivatives suggests they can act on multiple cellular targets. One proposed mechanism is the inhibition of bacterial efflux pumps. japsonline.com These pumps are membrane proteins that actively expel antibiotics from the bacterial cell, conferring multidrug resistance. Certain 2-arylindole derivatives have been shown to act as efflux pump inhibitors, specifically targeting the NorA pump in Staphylococcus aureus. japsonline.comnih.gov By blocking this pump, the compounds can restore the efficacy of conventional antibiotics like tetracycline. japsonline.com
Another identified mechanism is the inhibition of essential bacterial enzymes involved in DNA replication. A study on indole-derived thioureas found that the active compound inhibited both DNA gyrase and topoisomerase IV in S. aureus. unica.it These enzymes are critical for managing DNA topology during replication, and their inhibition leads to bacterial cell death. unica.it For some derivatives active against Gram-negative bacteria, the mechanism may involve the inhibition of metallo-β-lactamases, enzymes that degrade carbapenem (B1253116) antibiotics. acs.org
Investigation of Enzyme Inhibition Profiles
The indole nucleus is a privileged scaffold for the design of enzyme inhibitors. Derivatives of this compound have been investigated for their ability to inhibit several key enzyme families, demonstrating the therapeutic potential of this chemical class.
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. jst.go.jptandfonline.com Their inhibition has emerged as a significant strategy in cancer therapy. jst.go.jp The indole structure has been utilized as a scaffold for developing novel HDAC inhibitors. google.comnih.gov
Specifically, hybrid molecules incorporating an indole-piperazine structure have been synthesized and evaluated for their inhibitory activity against various HDAC isoforms. One such study identified compounds with submicromolar activity against HDAC1. For instance, compound 6a (as described in the source), an indole-piperazine hybrid, demonstrated potent inhibition of HDAC1 with an IC₅₀ value of 205 nM and showed selectivity for Class I HDACs. jst.go.jp The compound displayed moderate inhibition against HDAC2 and HDAC3 but was less effective against HDAC8 and showed no activity against Class II HDACs (HDAC4, 5, and 6). jst.go.jp This highlights the potential for developing isoform-selective inhibitors based on the indole framework.
Further research has led to the discovery of dual inhibitors targeting both Indoleamine 2,3-dioxygenase 1 (IDO1) and HDACs, suggesting a synergistic approach to cancer treatment. acs.org A lead compound from this research, also based on an indole structure, showed excellent and balanced inhibitory activity against both IDO1 (IC₅₀ = 69.0 nM) and HDAC1 (IC₅₀ = 66.5 nM). acs.org
Table 1: HDAC Inhibition Profile of Indole-Piperazine Hybrid Compound 6a This table is interactive. You can sort and filter the data.
| Enzyme Target | IC₅₀ (nM) | Class |
|---|---|---|
| HDAC1 | 205 | Class I |
| HDAC2 | 580 | Class I |
| HDAC3 | 630 | Class I |
| HDAC4 | >10000 | Class IIa |
| HDAC5 | >10000 | Class IIa |
| HDAC6 | >10000 | Class IIb |
| HDAC8 | Poor activity | Class I |
Data sourced from J-Stage. jst.go.jp
Beyond HDACs, indole derivatives are known to inhibit other enzymes, such as cyclooxygenases (COX). The 3-phenyl-substituted indole core is a shared feature in certain COX inhibitors. nih.gov Research into 2,3-diaryl-substituted indoles has identified several compounds as inhibitors of the COX-2 enzyme in the low micromolar range. rsc.org For example, a 2-[4-(aminosulfonyl)phenyl]-3-(4-fluorophenyl)-1H-indole derivative was synthesized and evaluated as part of a study to develop COX-2 inhibitors. rsc.org Some of these compounds displayed significant inhibition of COX-2 at a concentration of 0.1 μM. rsc.org
Additionally, as mentioned previously, indole derivatives have been developed as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism that plays a role in immune tolerance. acs.org
Table 2: COX-2 Inhibition by Select 2,3-Diaryl-Substituted Indole Analogs This table is interactive. You can sort and filter the data.
| Compound Reference | Substituents | % Inhibition of COX-2 (at 0.1 μM) |
|---|---|---|
| 3e | Methoxy (B1213986) and Methylsulfonyl groups | 30-40% |
| 3f | Methoxy and Methylsulfonyl groups | 30-40% |
| 3g | Methoxy and Methylsulfonyl groups | 30-40% |
| 3m | 2-[4-(methylsulfonyl)phenyl]-3-(4-fluorophenyl)-5-methoxy-1H-indole | 30-40% |
Data sourced from RSC Publishing. rsc.org
Neuropharmacological Activity and Receptor Modulatory Effects
The this compound scaffold and its analogs have shown significant activity in the central nervous system, modulating key neurotransmitter receptors.
N-methyl-D-aspartate (NMDA) receptors are critical for excitatory synaptic transmission, synaptic plasticity, and memory. nih.govmdpi.com Their overactivation is implicated in numerous brain disorders, making NMDA receptor antagonists a key area of therapeutic research. nih.gov Indole derivatives have been identified as modulators of NMDA receptor function. nih.gov For instance, in vitro assays on related compounds like 2-(3-Chloro-4-fluorophenyl)indole have demonstrated potential for NMDA receptor antagonism.
The broader class of indole-containing compounds has been shown to act as noncompetitive antagonists at the NMDA receptor. nih.gov These antagonists can bind to allosteric sites, such as the interface between the GluN1 and GluN2B subunits, which is the binding site for the well-known antagonist ifenprodil. nih.gov The structural diversity of compounds that bind in this region suggests that the indole motif can serve as a template for designing novel, subunit-selective NMDA receptor modulators. nih.govnih.gov
Analogs of this compound have been found to interact with a range of other neurologically relevant targets, including sigma receptors, which are implicated in depression, anxiety, and other CNS disorders. nih.gov
A study on indole-based analogs identified several compounds with high, nanomolar affinity for the sigma-2 receptor and significant selectivity over the sigma-1 subtype. nih.gov The introduction of a 4-fluorophenyl group at the indole nitrogen atom was found to produce highly selective sigma-2 ligands. researchgate.net One such analog, 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, displayed high affinity for sigma-2 receptors (Ki = 1.3 nM) with a 395-fold selectivity over sigma-1 receptors. nih.gov
Furthermore, more complex analogs containing a 6-fluoro-1H-indole-3-yl piperidine (B6355638) moiety have been investigated for antipsychotic properties. nih.gov One such compound demonstrated moderate to high affinity for dopamine (B1211576) (D₁, D₂, D₄) and serotonin (B10506) (5-HT₂ₐ) receptors, a profile consistent with atypical antipsychotic agents. nih.gov Other research has explored 2-phenylindole (B188600) derivatives, including those with a 4-fluorophenyl substitution, as positive allosteric modulators of the cannabinoid 1 (CB1) receptor. nih.gov
Table 3: Binding Affinities of an Indole-Based Analog at Sigma Receptors and Other Sites This table is interactive. You can sort and filter the data.
| Receptor Target | Binding Affinity (Ki, nM) |
|---|---|
| Sigma-1 | 514 |
| Sigma-2 | 1.3 |
| 5-HT₁ₐ | 116 |
| 5-HT₂ₐ | 22 |
| D₁ | 585 |
| D₂ | 200 |
| α₁-Adrenergic | 15 |
| α₂-Adrenergic | 475 |
| Imidazoline I₂ | 20 |
Data for compound 9f from an evaluation of indole-based sigma receptor ligands. nih.gov
Structure Activity Relationship Sar Studies of 3 4 Fluorophenyl 1h Indole Derivatives
Impact of Substitutions on the 4-Fluorophenyl Moiety on Biological Activity
The 4-fluorophenyl group at the C3 position of the indole (B1671886) ring plays a crucial role in the biological activity of these derivatives, often acting as a key binding element with target proteins. The fluorine atom itself is significant; its high electronegativity and ability to form hydrogen bonds can enhance binding affinity and modulate electronic properties of the molecule.
Research into related 3-arylindole structures has shown that the nature and position of substituents on this phenyl ring can dramatically alter potency. For instance, in the context of tubulin polymerization inhibitors, the substitution pattern on the B-ring (the phenyl ring at C3) is a critical determinant of activity. While the 4-fluoro substitution is a common starting point, further modifications can lead to significant changes in biological response. Studies on related 3-aroylindoles have demonstrated that replacing a methoxy (B1213986) group with other electron-donating groups like methyl or N,N-dimethylamino can maintain or even enhance cytotoxic and antitubulin activities nih.gov. This suggests that the electronic and steric properties of substituents on the phenyl ring directly influence the interaction with the target.
For 3-(4-Fluorophenyl)-1H-indole derivatives, hypothetical modifications to the fluorophenyl ring could be explored to probe these interactions further. The introduction of additional electron-withdrawing groups, such as a trifluoromethyl group, or electron-donating groups, like a methoxy or amino group, at the ortho or meta positions could provide valuable SAR insights. The table below illustrates potential substitution patterns and their hypothetical effects on activity based on general principles observed in similar indole derivatives.
| Substitution on 4-Fluorophenyl Ring | Predicted Impact on Biological Activity | Rationale |
| Additional Fluoro or Chloro group | Potential for increased potency | Halogen bonding can enhance protein-ligand interactions. |
| Methoxy or Hydroxy group | May increase or decrease activity | Can form hydrogen bonds, but steric bulk might be detrimental. |
| Trifluoromethyl group | Potential for increased potency | Strong electron-withdrawing nature can alter electronic interactions. |
| Amino or Dimethylamino group | Potential for increased potency | Can act as a hydrogen bond donor/acceptor and increase solubility. |
Effects of Modifications at the Indole Nitrogen (1H) Position on Pharmacological Profile
The indole nitrogen (N1) is a common site for derivatization to modulate the pharmacological and pharmacokinetic properties of indole-based compounds. The presence of a hydrogen atom at this position allows it to act as a hydrogen bond donor, which can be critical for binding to certain biological targets. However, substitution at this position can lead to improved cell permeability, metabolic stability, and potency.
In studies of 3-aroylindoles, the introduction of amide and carbamate (B1207046) functionalities at the N1 position has yielded analogues with potent antiproliferative activities nih.gov. This indicates that this position can accommodate a variety of substituents without abolishing the desired biological effect. For this compound derivatives, N-alkylation with small alkyl groups (e.g., methyl, ethyl) or the introduction of larger, more functionalized moieties could significantly impact their pharmacological profile. For example, the incorporation of a basic amine group via an alkyl linker could enhance aqueous solubility and introduce new interactions with the target protein.
The following table outlines potential modifications at the indole nitrogen and their likely effects on the pharmacological profile.
| Modification at Indole N1 | Potential Effect on Pharmacological Profile |
| Methylation | Increased lipophilicity, potential for altered selectivity. |
| Introduction of a basic side chain | Increased aqueous solubility, potential for new ionic interactions. |
| Acylation | May act as a prodrug, altering pharmacokinetic properties. |
| Arylation | Can introduce additional π-π stacking interactions with the target. |
Derivatization Strategies at Other Indole Ring Positions for Enhanced Activity
Beyond the N1 position, other positions on the indole ring, such as C2, C5, and C6, are viable points for derivatization to enhance biological activity and fine-tune the pharmacological properties of this compound derivatives.
Studies on arylthioindoles, a class of tubulin polymerization inhibitors, have shown that substitutions at the C5 position of the indole ring are particularly important. The introduction of a halogen atom or a small ether group at this position has been shown to significantly influence cytotoxicity nih.gov. For example, methyl and methoxy substituents at position 5 led to an increase in cytotoxicity, while halogen atoms caused a reduction nih.gov. This highlights the sensitivity of the biological activity to the electronic and steric nature of the substituent at this position.
Similarly, modifications at the C2 position can also have a profound effect. In some indole-based inhibitors, a small ester function at the C2 position is considered an essential structural feature for activity.
Exploration of Linker Variations in Bis-Indole Constructs
For bis-indole constructs derived from this compound, the linker can be varied in terms of its length, rigidity, and chemical nature. Common linkers include simple alkyl chains, more rigid aromatic or heteroaromatic rings, and functionalized linkers containing groups such as amides or ureas. Research on bis-indole derivatives with a phenyl linker has shown that these molecules can exhibit significant antiproliferative activity researchgate.net. The linker serves to orient the two indole units in a specific conformation that may be optimal for binding.
The table below illustrates different linker types and their potential impact on the activity of bis-indole constructs.
| Linker Type | Potential Impact on Biological Activity |
| Flexible Alkyl Chain | Allows for conformational flexibility to adapt to the binding site. |
| Rigid Phenyl or Heterocyclic Ring | Pre-organizes the indole moieties into a specific conformation. |
| Thioether or Ether Linker | Introduces flexibility and potential for hydrogen bonding. |
| Amide or Urea Linker | Can participate in hydrogen bonding interactions with the target. |
Synthesis and Evaluation of Metabolically Stable Analogs
A significant challenge in drug development is ensuring that a compound has sufficient metabolic stability to achieve and maintain therapeutic concentrations in the body. Indole-based compounds can be susceptible to metabolism by cytochrome P450 enzymes, often through oxidation of the indole ring.
To address this, the synthesis and evaluation of metabolically stable analogs is a crucial step in the optimization of lead compounds. Strategies to enhance metabolic stability often involve blocking potential sites of metabolism by introducing chemically inert groups. For example, if a particular position on the indole ring is identified as a primary site of oxidative metabolism, introducing a fluorine or methyl group at that position can prevent this metabolic pathway.
A metabolism-guided approach has been successfully used to optimize indole analogues as selective androgen receptor modulators. By identifying the sites of metabolic degradation, researchers were able to introduce substituents at the C2 and C3 positions of the indole ring to create more stable compounds with retained or improved biological activity nih.gov. This strategy could be applied to this compound derivatives to enhance their pharmacokinetic profiles. For instance, if the C5 or C6 position is found to be metabolically labile, the introduction of a fluorine atom at that position could block hydroxylation and improve the compound's half-life.
Medicinal Chemistry Applications and Therapeutic Potential of 3 4 Fluorophenyl 1h Indole Analogs
Application in Drug Discovery and Development
The 3-(4-Fluorophenyl)-1H-indole scaffold is a versatile starting point for the discovery of novel therapeutic agents. Its derivatives have been investigated for a multitude of pharmacological activities, demonstrating its broad applicability in drug development.
Anticancer Agents: The indole (B1671886) nucleus is a key component of many anticancer drugs. nih.gov Analogs of this compound have been synthesized and evaluated for their potential to combat various cancers. For instance, a series of indolyl-1,2,4-triazoles was synthesized, and the 4-fluorophenyl derivative exhibited selective cytotoxicity against the PC3 prostate cancer cell line with an IC50 value of 4 μm. This highlights the potential of this scaffold in developing targeted cancer therapies.
Anti-Neurodegenerative Agents: Indole derivatives are actively being explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov The indole structure is found in endogenous molecules such as serotonin (B10506) and melatonin, suggesting its inherent biocompatibility with neurological systems. nih.gov Research has focused on designing multi-target-directed ligands (MTDLs) based on the indole framework to simultaneously address the complex pathological pathways of these diseases. nih.govnih.gov For example, an orally administered indole compound, GSK2606414, has been shown to protect nigral-dopaminergic neurons in animal models of Parkinson's disease, leading to improved motor performance. nih.gov
Anti-inflammatory Agents: The anti-inflammatory potential of indole derivatives is well-documented. nih.gov Research has shown that certain indole-based chalcones can reverse inflammatory markers in vitro and significantly inhibit edema in vivo. nih.gov Specifically, compounds derived from the indole scaffold have been shown to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2), nitric oxide (NO), and various pro-inflammatory cytokines. nih.govnih.gov
The diverse biological activities of this compound analogs make this structural motif a valuable asset in the ongoing search for new and effective medicines.
Design and Synthesis of Targeted Therapeutic Agents
The rational design and synthesis of targeted therapeutic agents from the this compound core involve modifying the scaffold to optimize its interaction with specific biological targets. Medicinal chemists employ various synthetic strategies to introduce different functional groups and build more complex molecules.
A common synthetic route to create indole analogs involves the reaction of indole-3-carboxaldehyde (B46971) with a substituted acetophenone (B1666503) to form an indole-based chalcone (B49325). This chalcone can then be further reacted, for example with hydrazine (B178648) hydrate (B1144303), to form pyrazoline-indole hybrids. mdpi.com This multi-step synthesis allows for the introduction of various substituents on the phenyl ring, enabling the exploration of structure-activity relationships (SAR).
For example, in the synthesis of pyrazolinyl-indole derivatives, an equimolar quantity of indole-3-carboxaldehyde and a corresponding acetophenone derivative (such as one containing a 4-chloro or 4-hydroxy group) are mixed in ethanol (B145695) with a base like sodium hydroxide (B78521) to yield an indole-chalcone intermediate. mdpi.com This intermediate is then cyclized with hydrazine hydrate to produce the final pyrazoline-containing indole analog. mdpi.com
Another synthetic approach involves creating indolyl-1,2,4-triazole derivatives. This can be achieved by reacting indole-3-carbonitrile with appropriate acid hydrazides in the presence of a base like potassium carbonate. This method allows for the incorporation of various substituted phenyl rings, including the 4-fluorophenyl group, to assess their impact on biological activity.
The design strategy often focuses on creating hybrid molecules that combine the indole scaffold with other pharmacologically active moieties. For instance, linking the indole core to a triazole ring has been shown to yield compounds with potent anticancer activity. mdpi.com These synthetic efforts are guided by computational studies, such as molecular docking, to predict how the designed molecules will bind to their intended protein targets, thereby prioritizing the synthesis of the most promising candidates. mdpi.commdpi.com
Pharmacokinetic and Pharmacodynamic Considerations in Lead Optimization
Lead optimization is a critical stage in drug discovery where an active compound (a "hit" or "lead") is chemically modified to improve its drug-like properties. For analogs of this compound, key considerations involve enhancing their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Pharmacokinetics describes how the body affects a drug (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamics describes how the drug affects the body. nih.govresearchgate.net
The inclusion of a fluorine atom, as in the this compound scaffold, is a common strategy in medicinal chemistry to improve pharmacokinetic properties. Fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a compound. It can also enhance binding affinity to the target protein, a key pharmacodynamic parameter.
During lead optimization, various in vitro and in vivo screens are used to assess the DMPK properties of newly synthesized analogs. nih.gov For example, studies with 3-phenyl-1H-indole derivatives against Mycobacterium tuberculosis have utilized pharmacodynamic modeling. One analog demonstrated a strong time-dependent and weak concentration-dependent antimycobacterial activity, indicating that the duration of exposure to the drug is more critical than the peak concentration. nih.gov
Structure-activity relationship (SAR) studies are crucial for understanding how structural modifications impact both PK and PD. For instance, preliminary investigations into indole-based activators of AMPK (a cellular energy sensor) revealed that a carboxylic acid group at the C2 position of the indole ring was essential for activity. nih.gov Replacing this group with an ester resulted in a loss of activity, demonstrating a clear pharmacodynamic requirement. nih.gov Iterative cycles of design, synthesis, and testing allow medicinal chemists to fine-tune the molecular structure to achieve a balance of potency, selectivity, and favorable ADME properties, moving a compound closer to preclinical development. chemrxiv.org
Preclinical Development Status and Prospects
Following successful lead optimization, promising drug candidates based on the this compound scaffold advance to preclinical development. This phase involves extensive in vitro and in vivo testing to evaluate the compound's efficacy and safety before it can be considered for human clinical trials.
Several indole-based analogs have shown promising results in preclinical models across different disease areas.
Neuroprotection: In a preclinical model of Parkinson's disease, the oral administration of an indole compound, GSK2606414, effectively protected dopaminergic neurons and improved motor function. nih.gov In another study, indole derivatives of the natural product fascaplysin (B45494) were found to reduce neurotoxicity in cell cultures and demonstrated cognitive-enhancing effects in animal models. nih.gov
Anti-inflammatory Activity: An indole-based chalcone derivative, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9), was evaluated in a rat model of acute inflammation. The compound significantly inhibited paw swelling, with a maximum inhibition of 78.45% at a low dose, demonstrating potent in vivo anti-inflammatory effects. nih.gov
Anticancer Activity: Numerous indole derivatives are in preclinical and clinical development for cancer. nih.gov For example, a novel series of pyrazolinyl-indole derivatives demonstrated remarkable cytotoxic activities against a panel of 60 human cancer cell lines. mdpi.com Specifically, compound HD05, which features a 4-chlorophenyl group, showed a broad range of cancer cell growth inhibition across nine different cancer types, including leukemia, colon, and breast cancer. mdpi.com
These preclinical studies underscore the therapeutic potential of this compound analogs. The prospects for this class of compounds are promising, with ongoing research focused on identifying new biological targets and developing novel analogs with improved efficacy and safety profiles. The versatility of the indole scaffold continues to make it a highly attractive starting point for the development of next-generation targeted therapies.
Data Tables
Table 1: Cytotoxic Activity of Selected Indolyl-1,2,4-triazole Analogs
| Compound ID | R Group (at position 5 of triazole) | Target Cell Line | IC50 (μM) |
|---|---|---|---|
| 7c | 4-Fluorophenyl | PC3 (Prostate) | 4 |
| 7i | 3,4,5-Trimethoxyphenyl | PaCa2 (Pancreatic) | 0.8 |
| 7n | 4-Piperidinyl | MCF7 (Breast) | 1.6 |
Data sourced from studies on indolyl-1,2,4-triazole congeners.
Table 2: Preclinical Efficacy of Selected Indole Analogs
| Compound | Therapeutic Area | Model | Key Finding |
|---|---|---|---|
| GSK2606414 | Neurodegeneration | Mouse model of Parkinson's Disease | Protected neurons and improved motor performance. nih.gov |
| IC9 | Inflammation | Rat model of carrageenan-induced paw edema | 78.45% inhibition of swelling at 7.5 mg/kg dose. nih.gov |
| HD05 | Oncology | NCI-60 human cancer cell line panel | Significant growth inhibition (e.g., 78.76% against leukemia). mdpi.com |
This table summarizes findings from various preclinical studies on indole derivatives.
Computational Chemistry and Molecular Modeling Approaches for 3 4 Fluorophenyl 1h Indole
Ligand-Protein Docking Studies for Target Interaction Analysis
Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial for understanding the binding mode of 3-(4-Fluorophenyl)-1H-indole to its potential biological targets and for elucidating the key molecular interactions that govern this binding.
The process of molecular docking involves sampling a large number of possible conformations of the ligand within the binding site of the protein and then using a scoring function to rank these conformations based on their predicted binding affinity. nih.gov The indole (B1671886) scaffold and its derivatives are known to interact with a wide range of biological targets. nih.gov For instance, indole-based compounds have been docked into the active sites of proteins such as Janus kinase 3 (JAK-3), a key enzyme in signaling pathways related to cancer and immune responses. nih.gov
In a typical docking study involving a this compound derivative, the 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). nih.gov The ligand structure would be built and optimized using computational chemistry software. The docking simulation would then be performed to predict the binding pose and affinity. The results would highlight crucial interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are common for indole-containing molecules. nih.gov For example, the indole N-H group can act as a hydrogen bond donor, while the aromatic rings can participate in hydrophobic and pi-stacking interactions with the protein's amino acid residues.
While specific docking studies exclusively on this compound are not extensively reported in the public domain, studies on closely related indole derivatives provide a strong basis for predicting its behavior. The following table summarizes potential protein targets for indole derivatives and the key interactions that could be analyzed for this compound.
| Target Protein | PDB ID | Potential Key Interactions with this compound |
| Janus Kinase 3 (JAK-3) | 1YVJ | Hydrogen bonding with the indole N-H, pi-stacking of the indole and fluorophenyl rings with aromatic residues in the active site. |
| Factor H binding protein | 3QZ0 | Hydrophobic interactions involving the phenyl and indole rings, potential halogen bonding from the fluorine atom. |
| Estrogen Receptor Alpha | 1A52 | Hydrophobic interactions within the ligand-binding pocket, potential hydrogen bonding. |
| Progesterone Receptor | 1A28 | Shape complementarity and hydrophobic interactions. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
An MD simulation begins with an initial set of positions and velocities for all atoms in the system, often derived from a docked complex. The forces on each atom are then calculated using a molecular mechanics force field, and Newton's laws of motion are used to propagate the positions and velocities of the atoms over a series of small time steps. This results in a trajectory that describes how the molecule's conformation and its interactions with its environment evolve over time. eurjchem.com
For this compound, MD simulations can be used to:
Analyze Conformational Preferences: The molecule's flexibility, particularly the rotation around the bond connecting the phenyl and indole rings, can be explored to identify the most stable conformations in different environments (e.g., in water or within a protein binding site).
Assess Binding Stability: By running an MD simulation of the this compound-protein complex, the stability of the predicted binding pose from docking can be evaluated. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate the stability of the complex over the simulation time.
Characterize Binding Dynamics: MD simulations can reveal the dynamic nature of the interactions between the ligand and the protein, including the formation and breaking of hydrogen bonds and changes in hydrophobic contacts. This provides a more realistic picture of the binding event than the static view offered by molecular docking. nih.gov
The following table illustrates the type of data that can be generated and analyzed from an MD simulation of a this compound-protein complex.
| Simulation Parameter | Description | Typical Analysis |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the stability of the ligand's binding pose and the protein's overall structure. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible regions of the protein and the ligand. |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and protein. | Quantifies the strength and persistence of key hydrogen bonding interactions. |
| Binding Free Energy Calculation | Estimates the free energy of binding using methods like MM/PBSA or MM/GBSA. | Provides a more accurate prediction of binding affinity compared to docking scores. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. growingscience.com For this compound and its analogs, QSAR can be a valuable tool for predicting their biological activities and for guiding the design of new compounds with improved potency. nih.gov
A QSAR study involves several key steps:
Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled. This dataset would ideally include this compound and a series of its structural analogs.
Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or electronic (e.g., dipole moment).
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its reliability.
For a series of this compound derivatives, a QSAR model could help to identify the key structural features that are important for a particular biological activity. For example, a model might reveal that the presence of the fluorine atom on the phenyl ring is crucial for activity, or that the substitution pattern on the indole ring significantly influences potency.
The following table presents a hypothetical example of a QSAR model for a series of indole derivatives, illustrating the types of descriptors that might be included.
| Descriptor | Description | Coefficient | Contribution to Activity |
| LogP | Lipophilicity | +0.5 | Positive (higher lipophilicity increases activity) |
| Molecular Weight | Size of the molecule | -0.1 | Negative (larger molecules are less active) |
| Number of Hydrogen Bond Donors | Potential for H-bonding | +0.8 | Positive (more H-bond donors increase activity) |
| Dipole Moment | Polarity of the molecule | +0.2 | Positive (higher polarity increases activity) |
This hypothetical model suggests that for this particular biological activity, increased lipophilicity and hydrogen bonding potential are beneficial, while increased molecular size is detrimental. Such insights would be invaluable for designing new analogs of this compound.
De Novo Design Strategies for Novel this compound Analogs
De novo design is a computational approach that aims to generate novel molecular structures with desired properties from scratch. Starting with the this compound scaffold, de novo design algorithms can be used to explore a vast chemical space and propose new analogs with potentially improved biological activity, selectivity, or pharmacokinetic properties.
There are two main strategies for de novo design:
Ligand-based de novo design: This approach uses information from a set of known active molecules to generate new structures. For example, a pharmacophore model can be developed based on the key features of active indole derivatives, and then this model can be used to guide the generation of new molecules that fit the pharmacophore.
Structure-based de novo design: This method utilizes the 3D structure of the target protein's binding site to design new molecules that are complementary in shape and chemical properties. Algorithms can "grow" molecules within the binding site atom by atom or by combining molecular fragments.
For this compound, a structure-based de novo design approach could be employed if the structure of a relevant protein target is known. The this compound core could be used as a starting fragment, and the algorithm would then explore different substitutions and modifications to the indole and phenyl rings to optimize interactions with the protein's binding site. This can lead to the discovery of novel analogs with significantly enhanced potency and selectivity.
The following table outlines the steps involved in a typical de novo design workflow for generating novel analogs of this compound.
| Step | Description |
| 1. Target and Scaffold Selection | Identify a biological target of interest and select the this compound as the starting scaffold. |
| 2. Binding Site Analysis | Characterize the geometry and chemical properties of the protein's binding site. |
| 3. Fragment Library Generation | Create a library of molecular fragments that can be used to build new molecules. |
| 4. Molecular Generation | Use an algorithm to combine the scaffold and fragments to generate a diverse set of novel molecules within the binding site. |
| 5. Scoring and Ranking | Score the generated molecules based on their predicted binding affinity, drug-likeness, and other desired properties. |
| 6. Selection and Synthesis | Select the most promising candidates for chemical synthesis and experimental validation. |
Through these computational strategies, the therapeutic potential of this compound can be systematically explored and expanded, paving the way for the development of new and effective drug candidates.
Future Research Directions and Emerging Applications of 3 4 Fluorophenyl 1h Indole
Exploration of New Pharmacological Targets
The unique chemical properties of the 3-(4-fluorophenyl)-1H-indole core have made it a focal point for developing agents against a variety of diseases. The indole (B1671886) ring is a common feature in many natural products and approved drugs, and its ability to interact with numerous biological targets continues to drive research into new therapeutic areas. mdpi.comnih.govresearchgate.net
Ongoing research is focused on derivatives of this compound for a range of pharmacological activities, including anticancer, antiviral, and neurological applications. nih.govnih.gov For instance, an indole derivative featuring a 4-fluorophenyl group has been identified as a promising candidate for an anti-Hepatitis C Virus (HCV) drug. nih.gov In the realm of neurodegenerative diseases, a derivative named N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide has been highlighted as a selective and competitive inhibitor of monoamine oxidase B (MAO-B), suggesting its potential for further development. nih.govresearchgate.net
Furthermore, indole derivatives are being explored for their anticancer properties by targeting various mechanisms. nih.gov Some have shown the ability to inhibit tubulin polymerization, a key process in cell division, making them of interest for oncology. mdpi.com Others are being investigated as agonists for cannabinoid receptors like CB2, which could have implications for inflammatory and neuropathic pain conditions. nih.gov
| Pharmacological Target | Therapeutic Area | Key Findings |
|---|---|---|
| Hepatitis C Virus (HCV) | Antiviral | A 4-fluorophenyl ring-appended indole derivative was identified as a decent anti-HCV drug candidate. nih.gov |
| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | A derivative showed selective and competitive inhibition of MAO-B, indicating potential for diseases like Parkinson's. nih.govresearchgate.net |
| Tubulin Polymerization | Anticancer | Certain 3-arylthio- and 3-aroyl-1H-indole derivatives inhibit tubulin polymerization at submicromolar concentrations. mdpi.com |
| Cannabinoid Receptor 2 (CB2) | Inflammation/Pain | Novel tetrahydropyrrolo[3,4-b]indole derivatives have been developed as selective CB2 receptor agonists. nih.gov |
Advancements in Synthetic Efficiency and Scalability
The advancement of synthetic methodologies is crucial for making this compound and its derivatives more accessible for research and potential commercialization. Traditional methods for creating 3-substituted indoles are being enhanced by modern catalytic strategies that offer improved efficiency, selectivity, and sustainability. nih.gov
Recent progress includes the development of metal-catalyzed reactions, such as gold-catalyzed annulation, which provides a direct route to substituted 3-arylindoles. chinayyhg.com Additionally, metal-free synthetic methods are gaining traction as they offer a more environmentally friendly approach. rsc.org These modern techniques often feature milder reaction conditions, shorter synthesis times, and the potential for gram-scale production, which is essential for further preclinical and clinical studies. nih.gov The focus is on developing robust and scalable routes that can be applied to a wide range of substrates, thereby facilitating the synthesis of diverse indole libraries. nih.govresearchgate.net
| Synthetic Strategy | Key Features | Potential Advantages |
|---|---|---|
| Gold-Catalyzed Annulation | Uses a gold catalyst to construct the indole ring from nitrosoarenes and alkynes. chinayyhg.com | Offers a direct and regioselective route to highly substituted indoles. chinayyhg.com |
| Metal-Free Synthesis | Employs organic acid-base promotion for the synthesis from aryloxirane-2-carbonitriles. rsc.org | Avoids the use of metal catalysts, microwave acceleration, and has a broad substrate scope. rsc.org |
| Acidolysis of 3-Phosphate-Substituted Oxindoles | A novel method involving SN1 reactions with haloid acids. nih.gov | Features mild reaction conditions, simple operation, good yields, and gram-scalability. nih.gov |
| Base-Catalyzed Methods | Utilizes simple catalysts for reactions like Knoevenagel condensation and Michael addition. nih.gov | High efficiency and versatility in forming 3-substituted indoles. nih.gov |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry is a powerful tool for accelerating drug discovery by rapidly generating large libraries of structurally related compounds. nih.govnih.gov The this compound scaffold is an ideal starting point for such approaches due to the multiple positions on the indole ring that can be chemically modified. nih.gov
By employing techniques like solid-phase synthesis, researchers can systematically introduce a variety of chemical groups at different positions of the indole core. nih.gov This allows for the creation of extensive libraries of derivatives. These libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities. nih.gov This strategy significantly enhances the efficiency of identifying lead compounds for new therapeutic targets. The functionalization of the C-3 position of the indole is particularly common due to its high nucleophilicity, which facilitates electrophilic aromatic substitutions. nih.gov
| Diversification Point | Potential Modifications | Purpose |
|---|---|---|
| N1-Position (Indole Nitrogen) | Alkylation, Acylation, Sulfonylation | Modify solubility, metabolic stability, and receptor interaction. |
| C2-Position | Introduction of various substituents via coupling reactions. | Explore structure-activity relationships and binding interactions. |
| Phenyl Ring | Substitution with different functional groups. | Fine-tune electronic properties and target selectivity. |
| Benzene (B151609) Ring of Indole | Introduction of substituents at positions 4, 5, 6, or 7. | Modulate physicochemical properties and biological activity. |
Potential for Diagnostic Imaging Agent Development
The development of non-invasive diagnostic tools is a critical area of medical research, and Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique. mdpi.comspringernature.com The presence of a fluorine atom in this compound makes it an attractive candidate for the development of PET imaging agents through labeling with the positron-emitting isotope Fluorine-18 (¹⁸F). mdpi.comnih.gov
¹⁸F is a preferred radionuclide for PET due to its favorable half-life of nearly 110 minutes, which allows for synthesis, purification, and imaging to be conducted over a practical timeframe. nih.govmdpi.com Derivatives of this compound could be radiolabeled with ¹⁸F to create tracers that can visualize and quantify specific biological targets in the body, such as receptors or enzymes that are implicated in diseases like cancer or neurodegenerative disorders. mdpi.comnih.govnih.gov For example, ¹⁸F-labeled indole-based antagonists are being explored for imaging G-protein coupled receptor 44 (GPR44) to better understand its role in inflammation and cancer. mdpi.comnih.gov The development of such targeted imaging agents holds the promise of enabling earlier disease detection, better monitoring of treatment response, and a deeper understanding of disease mechanisms. springernature.comnih.gov
| Feature of this compound | Relevance to PET Tracer Development |
|---|---|
| Presence of a Fluorine Atom | Allows for direct isotopic labeling with ¹⁸F, a preferred radionuclide for PET imaging. mdpi.comnih.gov |
| Privileged Indole Scaffold | Can be modified to bind with high affinity and selectivity to a wide range of biological targets. mdpi.comnih.gov |
| Potential for High Biological Activity | Derivatives can be designed to target specific receptors or enzymes involved in disease processes. nih.govnih.gov |
| Tunable Physicochemical Properties | Modifications can optimize properties like solubility and blood-brain barrier penetration for specific imaging applications. |
Q & A
Q. What are the common synthetic routes for 3-(4-fluorophenyl)-1H-indole derivatives?
The synthesis often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-coupling. For example, 5-fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole was synthesized via CuI-catalyzed click chemistry using PEG-400/DMF as solvent, followed by extraction and column chromatography (22% yield) . Alternative methods include Friedel-Crafts acylation or N-arylation of indole precursors with fluorophenyl halides under acidic or transition-metal-catalyzed conditions .
Q. How is structural characterization of this compound derivatives typically performed?
Key techniques include:
- NMR spectroscopy : Distinct ¹H NMR signals for indole NH (~10–12 ppm) and fluorophenyl protons (~6.5–7.5 ppm), with ¹⁹F NMR showing a singlet near -110 ppm for the para-fluorine .
- HRMS : Molecular ion peaks (e.g., [M+Na]⁺ = 360.1129) confirm molecular formula .
- X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for resolving torsional angles and hydrogen bonding .
Q. What are the key applications of this compound in medicinal chemistry research?
This scaffold is explored for antipsychotic agents (e.g., sertindole derivatives targeting dopamine and serotonin receptors) , enzyme inhibitors, and anticancer compounds. Fluorine substitution enhances metabolic stability and bioavailability, making it valuable in structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound derivatives using click chemistry?
Low yields (e.g., 22% in CuAAC ) may be improved by:
- Screening copper sources (e.g., CuI vs. CuBr) and ligands (e.g., TBTA).
- Adjusting solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.
- Employing microwave-assisted synthesis to reduce reaction time .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data?
- Cross-validation : Compare experimental ¹³C NMR shifts (e.g., δ 160.68 ppm for carbonyl groups ) with density functional theory (DFT)-calculated values.
- Solvent effects : Simulate NMR chemical shifts in explicit solvent models to account for polarity-induced discrepancies .
Q. How can impurity profiles be controlled during the large-scale synthesis of this compound-based pharmaceuticals?
- Process monitoring : Use HPLC or UPLC to detect des-chloro impurities (e.g., 0.5–1.0% in sertindole synthesis ).
- Purification : Employ fractional crystallization or preparative chromatography with gradients (e.g., 70:30 ethyl acetate/hexane ).
- Catalyst optimization : Reduce over-reduction by switching from platinum oxide to palladium under controlled hydrogen pressure .
Q. What methodologies are recommended for analyzing substituent effects on the bioactivity of this compound derivatives?
- Systematic SAR : Introduce substituents at positions 2, 5, or 7 of the indole ring and assess binding affinity via radioligand assays (e.g., α₁A-adrenoceptor Kᵢ values ).
- Computational docking : Map interactions with target proteins (e.g., dopamine D₂ receptors) using AutoDock or Schrödinger Suite .
Q. How can crystallographic refinement software (e.g., SHELX) be utilized to resolve structural ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
